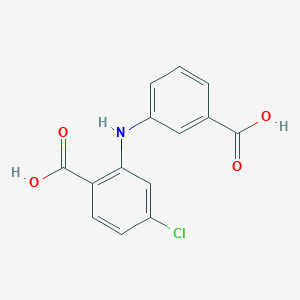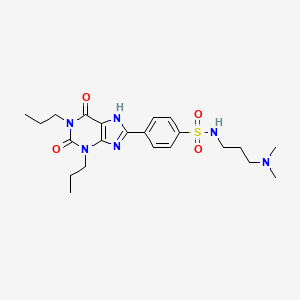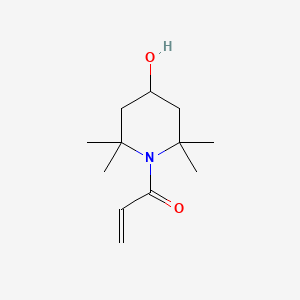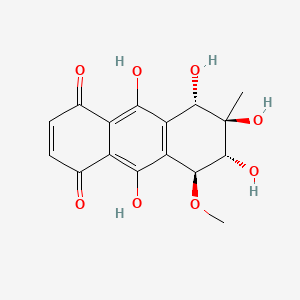![molecular formula C4H12O14P4Sn B14345981 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone CAS No. 96550-78-6](/img/structure/B14345981.png)
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[55]undecane-2,4,8,10-tetrone is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro configuration involving phosphorus and tin atoms
Méthodes De Préparation
The synthesis of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the spiro structure: This involves the reaction of appropriate precursors containing phosphorus and tin atoms under controlled conditions to form the spiro framework.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce the hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are introduced through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Biology: The compound may have potential as a biochemical probe or in drug development due to its ability to interact with biological molecules.
Medicine: Research may explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone involves its interaction with specific molecular targets. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone include other organophosphorus compounds with spiro configurations and multiple hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of phosphorus, tin, and multiple hydroxyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
96550-78-6 |
|---|---|
Formule moléculaire |
C4H12O14P4Sn |
Poids moléculaire |
526.73 g/mol |
Nom IUPAC |
2,4,8,10-tetrahydroxy-3,9-dimethyl-2,4,8,10-tetraoxo-1,5,7,11-tetraoxa-2λ5,4λ5,8λ5,10λ5-tetraphospha-6-stannaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/2C2H8O7P2.Sn/c2*1-2(3,10(4,5)6)11(7,8)9;/h2*3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;;+4/p-4 |
Clé InChI |
VFKMCPQBAZVSHS-UHFFFAOYSA-J |
SMILES canonique |
CC1(P(=O)(O[Sn]2(OP1(=O)O)OP(=O)(C(P(=O)(O2)O)(C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)


![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)

